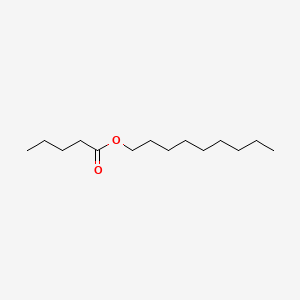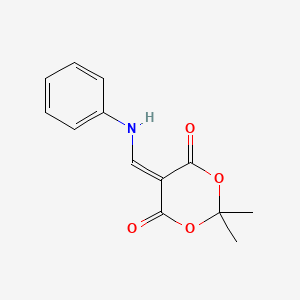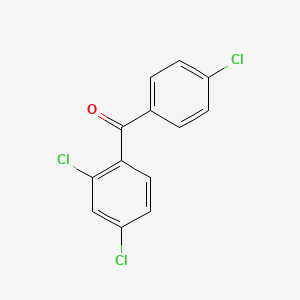
3,4-Dimethylquinoline
Übersicht
Beschreibung
3,4-Dimethylquinoline is a nitrogen-based heterocyclic aromatic compound . It is a vital nucleus in several natural products and FDA-approved drugs due to its broad spectrum of bio-responses .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-(2-aminophenyl) ethenone with pentane-2,4-dione using 4-toluenesulfonic acid (TsOH.H 2 O), magnesium chloride (MgCl 2.6H 2 O), or cupric nitrate (Cu (NO 3) 2.3H 2 O) as a catalyst at 80 °C .Molecular Structure Analysis
The molecular formula of this compound is C11H11N .Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Industrial Applications
- Heterocyclic compounds like 3,4-Dimethylquinoline are vital in various industrial fields, particularly in creating analytical reagents, ligands, dyestuffs, bioindicators, and pharmaceutical substances. These compounds have potential as anticancer reagents and active substances against HIV in in vitro research, highlighting their importance in the advancement of chemotherapy (Aydemir & Kaban, 2018).
Pharmaceutical Research and Drug Discovery
- In drug discovery, novel chemotypes like 3,4-dimethylcinnoline carboxamide, derived from scaffold hopping exercises, are explored for improved pharmacokinetic and pharmacodynamic profiles. Such studies aim to replace core structures in drug series for better efficacy and reduced side effects, demonstrating the role of this compound derivatives in medicinal chemistry (Temple et al., 2019).
Supramolecular Chemistry
- Schiff base ligands derived from this compound compounds have been studied for their geometric structures, thermal stability, and antimicrobial activity. These compounds are used to synthesize novel complexes with potential applications in creating larger molecules and supramolecular assemblies (El-Sonbati et al., 2016).
Biochemical Research
- Research on compounds like this compound focuses on understanding their biochemical mechanisms, such as the kappa opioid receptor antagonistic properties found in certain derivatives. This knowledge contributes to the development of drugs targeting specific biochemical pathways (Thomas et al., 2003).
Analgesic and Anti-Inflammatory Research
- The derivatives of this compound are also studied for their analgesic and anti-inflammatory effects. Compounds showing significant effectiveness in this area can lead to new non-narcotic analgesics in medical practice (Rakhmanova et al., 2022).
Alzheimer's Disease Research
- In the realm of neurodegenerative diseases, this compound derivatives have been synthesized and evaluated as potential inhibitors for protein kinases implicated in Alzheimer's disease, showcasing the role of these compounds in therapeutic applications for neurological conditions (Waiker et al., 2014).
Antimicrobial Studies
- The antimicrobial activities of this compound derivatives have been a subject of interest, with studies focusing on their effectiveness against various bacterial and fungal species. This line of research contributes to the development of new antimicrobial agents (Elkholy & Morsy, 2006).
Wirkmechanismus
Target of Action
3,4-Dimethylquinoline, a derivative of quinoline, is a nitrogen-based heterocyclic aromatic compound Quinoline and its derivatives are known to interact with various biological targets due to their broad spectrum of bio-responses . They are considered a privileged structure in drug discovery programs .
Mode of Action
Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . This reactivity allows them to interact with various biological targets, leading to changes in cellular processes.
Biochemical Pathways
Quinoline derivatives are known to influence various biochemical pathways due to their broad spectrum of bio-responses . These include pathways related to anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
Pharmacokinetics
The pharmacokinetics of quinoline derivatives are generally influenced by their chemical structure and the presence of functional groups . These factors can impact the compound’s bioavailability, distribution within the body, metabolism, and excretion.
Result of Action
Quinoline and its derivatives are known to have a broad spectrum of bio-responses . They are involved in various therapeutic agents and have shown potential in anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. DNA methylation, a key epigenetic mechanism, can be influenced by environmental factors . This process can shape gene expression and subsequent health outcomes . Therefore, environmental factors could potentially influence the action of this compound, although specific studies on this compound are lacking.
Zukünftige Richtungen
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, the quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .
Biochemische Analyse
Biochemical Properties
It is known that quinoline derivatives, such as 3,4-Dimethylquinoline, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both covalent and non-covalent bonds.
Cellular Effects
It is hypothesized that this compound may influence cell function by interacting with various cell signaling pathways, gene expression mechanisms, and cellular metabolism processes
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is hypothesized that this compound may have varying effects over time, potentially due to its stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
It is hypothesized that this compound may have varying effects at different dosages, potentially including threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
It is hypothesized that this compound may interact with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It is hypothesized that this compound may interact with various transporters or binding proteins and may have effects on its localization or accumulation
Subcellular Localization
It is hypothesized that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Eigenschaften
IUPAC Name |
3,4-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-7-12-11-6-4-3-5-10(11)9(8)2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSYOGXDDHFINM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179102 | |
| Record name | 3,4-Dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2436-92-2 | |
| Record name | 3,4-Dimethylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2436-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002436922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-Tetrahydropyranyloxy]-1-butyne](/img/structure/B1618726.png)
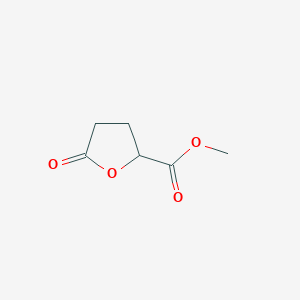
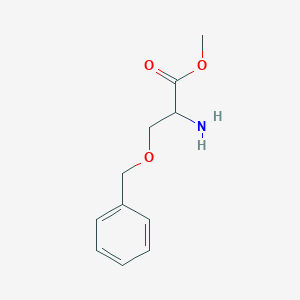
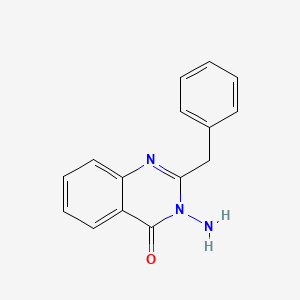

![1-Oxaspiro[4.5]decane-2,4-dione](/img/structure/B1618733.png)
